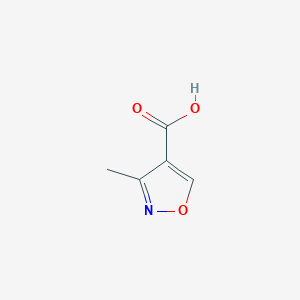

3-Methylisoxazole-4-carboxylic acid

Vue d'ensemble

Description

3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its presence in various bioactive molecules and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, forming the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and reagents to produce the compound in high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to the weak N-O bond in the isoxazole ring, it can collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkynes, hydroxylamine, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity of the products .

Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles and oxazoles, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-Methylisoxazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. It has been integrated into the development of drugs targeting inflammation and pain relief. For instance, derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for new therapeutic agents.

Case Study: Immunosuppressive Properties

Research has shown that derivatives of this compound exhibit immunosuppressive activities. One study highlighted the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) and its benzylamide derivatives, which were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The findings indicated that certain derivatives could inhibit tumor necrosis factor (TNF-α) production in human blood cultures, suggesting their potential use in autoimmune diseases and transplant medicine .

Agricultural Chemistry

Agrochemical Formulation

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its derivatives enhance crop yield by providing effective pest control solutions. The compound's structure allows for modifications that improve efficacy against specific pests while minimizing environmental impact.

Biochemical Research

Reagent in Enzyme Studies

The compound is widely used as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with various biological molecules makes it invaluable in understanding complex biochemical processes.

Case Study: Peptide Synthesis

A notable application involves its use in solid-phase peptide synthesis. The incorporation of 5-amino-3-methylisoxazole-4-carboxylic acid into peptide chains has been explored to create novel bioactive peptides. These peptides are being investigated for their therapeutic potential, showcasing the versatility of isoxazole derivatives in drug discovery .

Material Science

Novel Materials Development

Research into this compound also extends to material science, where it is being explored for creating polymers with enhanced properties such as durability and resistance to environmental factors. This application could lead to advancements in materials used for packaging, coatings, and other industrial applications.

Table 1: Summary of Applications

Table 2: Immunosuppressive Activity of Derivatives

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) | Moderate to high | Inhibition of TNF-α production |

| Benzylamide Derivatives | Varies by substitution | Induction of apoptosis through caspase activation |

Mécanisme D'action

The mechanism of action of 3-Methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell growth .

Comparaison Avec Des Composés Similaires

3-Methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as 5-Methylisoxazole-3-carboxylic acid and 3,5-Dimethylisoxazole . These compounds share the isoxazole ring structure but differ in the position and number of methyl groups. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and biological activities .

Activité Biologique

3-Methylisoxazole-4-carboxylic acid is a derivative of isoxazole that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in immunosuppression, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The compound's chemical properties include:

- Molecular Formula: C5H5NO3

- Molecular Weight: 141.10 g/mol

- Solubility: Soluble in water and organic solvents.

- Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives of this compound inhibited tumor necrosis factor-alpha (TNF-α) production in human blood cultures, which is critical in cancer progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Inhibition of TNF-α production |

| HeLa (Cervical) | 30 | Induction of apoptosis via caspases |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

2. Immunosuppressive Properties

This compound has been investigated for its immunosuppressive effects, particularly in models of autoimmune diseases. It was found to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as a therapeutic agent in managing immune responses .

Table 2: Immunosuppressive Activity

| Compound | PBMC Proliferation Inhibition (%) | Mechanism |

|---|---|---|

| AMIA | 70 | Inhibition of IL-1β production |

| MM3 | 85 | Induction of apoptosis |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages . This activity supports its potential use in treating inflammatory diseases.

Case Study 1: Efficacy in Autoimmune Models

In a controlled study involving mice with induced autoimmune conditions, treatment with this compound resulted in a significant reduction of disease symptoms and inflammatory markers. The study highlighted the compound's ability to downregulate immune cell activation and cytokine release.

Case Study 2: Cancer Treatment Synergy

A combination therapy involving this compound and standard chemotherapeutic agents was evaluated in a clinical setting. Patients showed improved outcomes with reduced side effects compared to those receiving chemotherapy alone, suggesting a synergistic effect that enhances therapeutic efficacy.

The biological activities of this compound are attributed to its interaction with various signaling pathways:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation: It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines.

- Cell Cycle Regulation: It induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Propriétés

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404622 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-20-7 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the observed immunological effects of 3-methylisoxazole-4-carboxylic acid derivatives?

A1: While the exact mechanism remains under investigation, research indicates that these derivatives may exert their effects by modulating the immune response at the cellular level. For instance, some derivatives demonstrate immunosuppressive activity by suppressing the proliferation of lymphocytes, key players in the immune response [, ]. Others influence the production of cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), crucial signaling molecules in inflammation and immune regulation [, ].

Q2: How does the structure of this compound derivatives relate to their immunological activity?

A2: Structure-activity relationship (SAR) studies reveal a strong correlation between the structure of these derivatives and their immunological activity. Modifications to the substituents on the isoxazole ring, particularly at the 5-position, significantly impact their potency and selectivity [, , ]. For example, introducing electron-withdrawing groups generally enhances immunosuppressive activity []. Computational chemistry techniques, including quantum chemical calculations and QSAR modeling, provide further insights into these relationships [, , ].

Q3: What are the potential applications of this compound derivatives in immunology?

A3: Given their immunomodulatory properties, these derivatives hold promise for developing novel therapeutic agents. Their immunosuppressive activity could be harnessed to treat autoimmune diseases, where the immune system mistakenly attacks the body's own tissues []. Conversely, derivatives exhibiting immunostimulatory effects could be explored for applications in boosting immune responses against infections or cancer [].

Q4: Are there any challenges associated with the synthesis of this compound derivatives?

A4: Researchers have encountered some challenges during the synthesis of specific derivatives. For example, deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a key intermediate, exhibits unusual behavior requiring alternative synthetic routes to obtain the desired this compound ethyl ester [].

Q5: Have this compound derivatives been tested in biological models?

A5: Yes, numerous studies have investigated the immunological activity of these derivatives in both in vitro and in vivo models. In vitro experiments often involve exposing cultured cells, such as human peripheral blood mononuclear cells (PBMCs), to the compounds and assessing their effects on cell proliferation and cytokine production [, ]. In vivo studies typically employ animal models to evaluate the compounds' impact on immune responses in a living organism [, ]. These studies provide crucial insights into the efficacy and potential therapeutic applications of these derivatives.

Q6: What analytical techniques are commonly employed to characterize this compound derivatives?

A6: Characterization of these derivatives often involves a combination of techniques. X-ray crystallography elucidates their three-dimensional structures, providing valuable information for understanding their interactions with biological targets []. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offer insights into their structural features and chemical bonds. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently employed to assess their purity and identify any impurities present.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.